

Early Studies on the Effects of Impromidine Hydrochloride: A Technical Review

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Compound of Interest		
Compound Name:	Impromidine Hydrochloride	
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Introduction

Impromidine Hydrochloride (also known as SKF 92676) is a potent and highly specific histamine H2 receptor agonist.[1][2] Early research into its pharmacological effects was pivotal in understanding the role of the H2 receptor in various physiological processes, particularly gastric acid secretion and cardiovascular responses. This technical guide synthesizes the findings from foundational studies on Impromidine, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

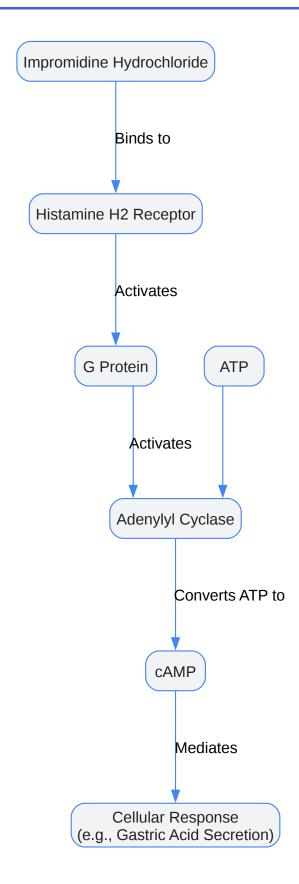
Core Mechanism of Action: Histamine H2 Receptor Agonism

Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors.

[3] This interaction initiates a cascade of intracellular events mediated by G proteins, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), which functions as a second messenger to elicit specific cellular responses. The primary downstream effects observed in early studies include the stimulation of gastric acid secretion and various cardiovascular responses.[4]

Signaling Pathway





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Impromidine's primary signaling cascade.



Effects on Gastric Acid Secretion

A significant focus of early Impromidine research was its potent stimulatory effect on gastric acid secretion.[5] Studies in both animal models and humans demonstrated a dose-dependent increase in gastric acid output following Impromidine administration.[6][7]

Quantitative Data on Gastric Secretion



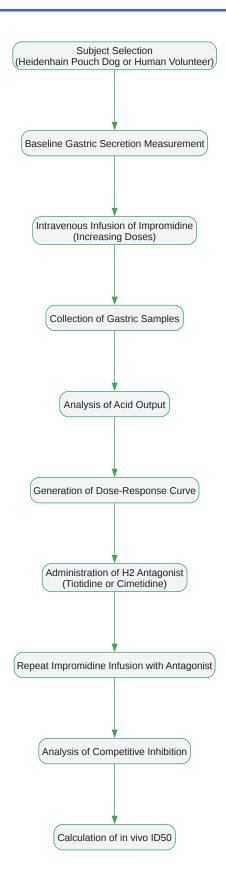
Species	Agonist	Antagoni st	ED50 / ID50	Dose Range (Agonist)	Dose Range (Antagoni st)	Referenc e
Dog (Heidenhai n pouch)	Impromidin e	Tiotidine	ED50: 0.26 ± 0.029 x 10 ⁻⁸ mol/kg/hr	0.05-1.6 x 10 ⁻⁸ mol/kg/hr	0.05, 0.1, and 0.2 x 10^{-6} mol/kg/hr	[7]
Dog (Heidenhai n pouch)	Impromidin e	Tiotidine	ID50: 0.012 ± 0.002 x 10 ⁻⁶ mol/kg/hr	0.05-1.6 x 10 ⁻⁸ mol/kg/hr	0.05, 0.1, and 0.2 x 10 ⁻⁶ mol/kg/hr	[7]
Human	Impromidin e	Cimetidine	-	0.39-6.22 x 10 ⁻⁸ mol/kg/hr	1.05, 2.10, and 4.2 x 10 ⁻⁶ mol/kg/hr	[7]
Human	Impromidin e	Cimetidine	ID50: 0.63 ± 0.085 x 10 ⁻⁶ mol/kg/hr	0.39-6.22 x 10 ⁻⁸ mol/kg/hr	1.05, 2.10, and 4.2 x 10 ⁻⁶ mol/kg/hr	[7]
Conscious Dog	Impromidin e	-	ED50: 3.8 nmol/kg.hr	0.46 to 46 nmol/kg.hr	-	[8]
Conscious Dog	Histamine	-	ED50: 145 nmol/kg.hr	18 to 1350 nmol/kg.hr	-	[8]
Human (Peptic Ulcer Patients)	Impromidin e	-	Peak acid output not significantl y different from Pentagastri n	10 microgram s kg ⁻¹ h ⁻¹ (IV)	-	[9]



Experimental Protocol: Dose-Response Analysis of Gastric Acid Secretion in Dogs and Humans

This protocol is based on the methodology described by McIsaac et al. (1983).[7]





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Workflow for gastric secretion analysis.



Cardiovascular Effects

Early investigations also characterized the cardiovascular effects of Impromidine. These studies revealed that Impromidine administration leads to changes in heart rate and blood pressure, which are mediated by H2 receptors.[10]

Quantitative Data on Cardiovascular Effects in

Conscious Dogs

Paramete r	Agonist	ED50	Dose Range	Antagoni st	pA2	Referenc e
Heart Rate	Impromidin e	5.6 nmol/kg.hr	0.46 to 46 nmol/kg.hr	Cimetidine	6.03	[8]
Heart Rate	Histamine	172 nmol/kg.hr	18 to 1350 nmol/kg.hr	-	-	[8]
Systolic Blood Pressure	Impromidin e	-	0.46 to 46 nmol/kg.hr	Cimetidine	6.32	[8]

Key Observations:

- Impromidine was found to be approximately 38 times more potent than histamine in stimulating acid secretion and 30 times more potent in increasing heart rate in conscious dogs.[8]
- Cardiovascular effects, such as increased heart rate and decreased diastolic pressure, were antagonized by cimetidine, confirming H2 receptor mediation.
- In cats and rats, Impromidine was shown to lower blood pressure by reducing total peripheral resistance, leading to an increase in cardiac output.[10]
- Some studies noted that the cardiovascular side-effects could limit its use as a gastric secretory stimulant.[11]

Effects on Myocardial Contractility



Studies on isolated heart preparations provided insights into the direct cardiac effects of Impromidine.

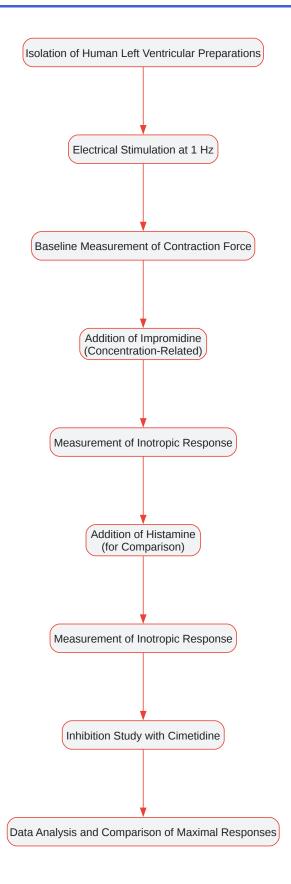
Key Findings from In Vitro Myocardial Studies

- Human Ventricular Myocardium: Impromidine demonstrated positive inotropic effects
 (increased force of contraction) on isolated human left ventricular preparations. However, the
 maximum response was significantly less than that of histamine, leading to the conclusion
 that Impromidine acts as a partial agonist at H2 receptors in this tissue.[12][13] The positive
 inotropic effects were inhibited by cimetidine.[12]
- Guinea-Pig Atria: In isolated guinea-pig atria, Impromidine increased both the rate and force
 of beating.[14][15] These effects were blocked by the H2-receptor antagonist, cimetidine, but
 not by the H1-receptor antagonist, mepyramine.[14]
- Rat Stomach: In the isolated whole stomach of the rat, Impromidine was found to be 100 times more potent than histamine but with a maximal response of only 50% that of histamine, further supporting its classification as a partial agonist in this model.[16]

Experimental Protocol: Inotropic Effects on Isolated Human Ventricular Preparations

This protocol is based on the methodology described by English et al.[12][13]





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Workflow for inotropic effects analysis.



Conclusion

The early studies on **Impromidine Hydrochloride** were instrumental in solidifying the role of the histamine H2 receptor in gastric acid secretion and cardiovascular regulation. These foundational investigations provided quantitative data on its potency and efficacy, detailed its mechanism of action, and characterized its physiological effects in various preclinical and clinical models. The high specificity of Impromidine for the H2 receptor made it an invaluable pharmacological tool for dissecting the distinct roles of histamine receptor subtypes.[9] The data and protocols outlined in this guide offer a comprehensive overview of this critical early research for professionals in pharmacology and drug development.

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